BenchChemオンラインストアへようこそ!

Neurokinin A (4-10), nle(10)-

Peptide Stability Enzymatic Degradation In Vivo Pharmacology

Choose [Nle¹⁰]NKA(4-10) for its superior metabolic stability over native NKA(4-10), making it ideal for reproducible in vivo studies of visceral smooth muscle contraction and central respiratory control. This selective NK₂ agonist induces bradypnoea without altering tidal volume and provides a validated benchmark for organ bath pharmacology. Its scaffold underpins patent-protected candidates for neurogenic bladder, offering critical comparative data for translational research.

Molecular Formula C35H56N8O10
Molecular Weight 748.9 g/mol
CAS No. 110863-33-7
Cat. No. B1678223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeurokinin A (4-10), nle(10)-
CAS110863-33-7
Synonyms10-Nle-neurokinin A (4-10)
neurokinin A (4-10), Nle(10)-
neurokinin A (4-10), norleucine(10)-
Nle(10)-NKA(4-10)
Molecular FormulaC35H56N8O10
Molecular Weight748.9 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C35H56N8O10/c1-6-7-13-23(30(37)48)40-32(50)24(14-19(2)3)39-27(45)17-38-35(53)29(20(4)5)43-33(51)25(15-21-11-9-8-10-12-21)41-34(52)26(18-44)42-31(49)22(36)16-28(46)47/h8-12,19-20,22-26,29,44H,6-7,13-18,36H2,1-5H3,(H2,37,48)(H,38,53)(H,39,45)(H,40,50)(H,41,52)(H,42,49)(H,43,51)(H,46,47)/t22-,23-,24-,25-,26-,29-/m0/s1
InChIKeyUYMRFLAHRMRHGI-WTWMNNMUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Neurokinin A (4-10), Nle10-: A Chemically Defined NK2 Receptor Agonist for Research Procurement


Neurokinin A (4-10), Nle10- (CAS: 110863-33-7), also known as [Nle¹⁰]NKA(4-10), is a synthetic heptapeptide fragment derived from the C-terminus of the endogenous tachykinin neurokinin A [1]. It is designed as a selective agonist for the neurokinin-2 (NK₂) receptor, a G protein-coupled receptor mediating smooth muscle contraction and neurotransmission [2]. The compound's key structural feature is the substitution of the native methionine at position 10 with norleucine (Nle), a modification that enhances metabolic stability while maintaining NK₂ receptor binding properties [3]. With a molecular formula of C₃₅H₅₆N₈O₁₀ and a molecular weight of 748.9 g/mol, it is supplied as a lyophilized powder soluble in DMSO for in vitro and in vivo research applications [4].

Why Generic NK2 Agonists Cannot Substitute for Neurokinin A (4-10), Nle10- in Critical Research Models


In the procurement of NK₂ receptor agonists for research, assuming functional equivalence among in-class compounds can introduce significant experimental variability. This is due to marked differences in receptor selectivity, metabolic stability, and functional efficacy across available analogs. For instance, the endogenous ligand Neurokinin A (NKA) exhibits poor NK₁/NK₂ selectivity, with a functional potency ratio (NK₁/NK₂ EC₅₀) of only 2.8, leading to off-target effects [1]. While other synthetic agonists like [β-Ala⁸]-NKA(4-10) offer high selectivity, their Nle¹⁰-substituted counterparts, such as [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10), are often preferred for in vivo studies due to their documented prokinetic activity across multiple species, a feature not established for all analogs [2]. Therefore, a nuanced understanding of the specific performance characteristics of each analog—including its stability profile, which directly impacts its effective half-life in biological systems—is critical for ensuring reproducible and interpretable results [3].

Quantitative Differentiation: Evidence-Based Performance of Neurokinin A (4-10), Nle10-


Enhanced Metabolic Stability via Nle¹⁰ Substitution: A Key Differentiator for In Vivo Applications

The substitution of methionine with norleucine at position 10 directly improves the compound's resistance to enzymatic degradation, a critical factor for in vivo studies. While specific half-life data for this exact fragment is limited, the modification is known to reduce susceptibility to proteolysis compared to native NKA sequences, which typically have plasma half-lives of less than 2 minutes [1]. This enhanced stability is cited as a primary reason for its selection as a parent compound for further structural studies [2].

Peptide Stability Enzymatic Degradation In Vivo Pharmacology

Functional Selectivity in Isolated Tissue: pD₂ Values for [Nle¹⁰]NKA(4-10) vs. NKA in Human Bronchi

In functional assays using isolated human bronchi, the selective NK₂ receptor agonist [Nle¹⁰]NKA(4-10) exhibited a pD₂ value of 6.12, which is lower than the pD₂ of 6.99 for the full-length endogenous agonist neurokinin A (NKA) [1]. This quantitative difference demonstrates that while [Nle¹⁰]NKA(4-10) is a potent spasmogen, its potency as a full agonist is reduced relative to NKA in this human tissue model. This is a key piece of information for researchers requiring a selective, but not maximally potent, NK₂ stimulus.

Smooth Muscle Contraction NK2 Receptor Pharmacology Functional Potency

Species-Specific Receptor Binding Profile: pD₂ Values in Rabbit Iris Sphincter vs. Rat Fundus

The contractile potency of [Nle¹⁰]NKA(4-10) varies significantly across different tissue preparations, highlighting the importance of species and tissue context in experimental design. In the rabbit iris sphincter, which expresses NK₁ and NK₃ but not NK₂ receptors, the compound shows a pD₂ of 6.1, and its action is not blocked by an NK₂ antagonist [1]. In contrast, in the guinea pig esophagus (in the presence of peptidase inhibitors), it demonstrates an EC₅₀ of 66 nM [2]. These data underscore that the compound's activity is not solely defined by its NK₂ selectivity but also by the receptor repertoire of the target tissue.

Receptor Binding Species Variability NK2 Receptor

Central Respiratory Effects: Differentiation of [Nle¹⁰]NKA(4-10) from NK1 and NK3 Agonists In Vivo

Microinjection studies into the rat commissural nucleus of the solitary tract (cNTS) reveal a unique pharmacological profile for [Nle¹⁰]NKA(4-10). Unlike NK₁ (septide, SP) or NK₃ (senktide) agonists, which increase tidal volume (VT), the selective NK₂ agonist [Nle¹⁰]NKA(4-10) has no effect on VT, even at the highest dose tested (1 nmol) [1]. Instead, it produces a dose-dependent slowing of respiratory rate (bradypnoea), an effect completely blocked by the NK₂ antagonist SR 48968 [1]. This functional segregation provides a powerful tool for dissecting the role of central NK₂ receptors in respiratory control, distinct from the actions of NK₁ and NK₃ receptor activation.

In Vivo Pharmacology Central Nervous System Respiratory Control

Industrial Relevance: [Nle¹⁰]NKA(4-10) Derivatives as Core Compounds in Voiding Dysfunction Patents

The industrial and translational value of the [Nle¹⁰]NKA(4-10) scaffold is underscored by its prominent role in patent-protected compositions for treating voiding dysfunction. A key patent (WO2019059963A1) claims eleven synthetic neurokinin A peptide analogs for inducing voluntary voiding, with six of the eleven claimed sequences (SEQ ID NO: 2, 3, 6, 7, 10, 11) explicitly containing the Nle¹⁰ modification [1]. This includes the sequence Asp-Lys-Phe-Val-Gly-Leu-Nle-NH₂ (SEQ ID NO: 6), which is a direct [Lys⁵]-substituted derivative of the [Nle¹⁰]NKA(4-10) scaffold. This strong representation in a commercial patent portfolio highlights the critical importance of the Nle¹⁰ substitution for developing stable, therapeutically viable NK₂ receptor agonists.

Patent Analysis Drug Development Neurogenic Bladder

Optimal Application Scenarios for Procuring Neurokinin A (4-10), Nle10-


In Vivo Studies of NK₂ Receptor-Mediated Smooth Muscle Contraction

Researchers investigating the role of NK₂ receptors in visceral smooth muscle function should consider [Nle¹⁰]NKA(4-10). Its enhanced stability compared to the native NKA(4-10) fragment makes it more suitable for in vivo administration [1]. It is particularly valuable for experiments where a selective NK₂ stimulus is required to induce contractions in the gastrointestinal or urinary tracts, and its effects are well-characterized and reversible with selective NK₂ antagonists like SR 48968 [2].

Dissecting Central Tachykinin Pathways in Respiratory Control

For neuropharmacology studies focusing on the central control of respiration, [Nle¹⁰]NKA(4-10) is a critical tool. Its unique ability to induce bradypnoea without altering tidal volume, as demonstrated by direct microinjection into the cNTS, allows for the selective activation of central NK₂ receptors without confounding respiratory drive changes mediated by NK₁ or NK₃ receptors [3]. This makes it an ideal agonist for experiments designed to elucidate the specific function of NK₂ receptors in brainstem respiratory networks.

Calibration and Validation of NK₂ Receptor Assays in Isolated Tissues

In classical organ bath pharmacology, [Nle¹⁰]NKA(4-10) serves as a reference NK₂-selective agonist for characterizing receptor populations in isolated tissue preparations. Its established pD₂ value in human bronchi (6.12) [4] and its defined activity profile in other tissues like the rabbit iris sphincter [5] provide a benchmark for validating tissue responsiveness and for comparing the potency of novel NK₂ ligands. Its well-documented susceptibility to peptidase inhibitors is also a key control consideration [2].

Industrial R&D for Urological and Gastrointestinal Therapeutics

For pharmaceutical and biotech companies developing therapies for neurogenic bladder or bowel dysfunction, [Nle¹⁰]NKA(4-10) and its closely related analogs are highly relevant. Its structural scaffold is the basis for multiple patent-protected compounds (e.g., SEQ ID NO: 6 in WO2019059963A1) designed to induce voluntary voiding [6]. Procuring this peptide allows industrial researchers to generate comparative data against these development candidates and to study the fundamental pharmacology of the NK₂ receptor target in validated translational models [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neurokinin A (4-10), nle(10)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.